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Abstract
Titanium disilicide (TiSi₂) is a critical material in the microelectronics industry, primarily utilized

for contacts and interconnects due to its low resistivity and thermal stability. It exists in two

main allotropic forms: the metastable C49 phase and the stable C54 phase. The transformation

from the high-resistivity C49 phase to the low-resistivity C54 phase is a key processing step,

and the nucleation and stability of these phases are heavily influenced by their surface and

interfacial energies. This technical guide provides a comprehensive overview of the surface

energies of C49 and C54 TiSi₂, summarizing key quantitative data from both experimental and

computational studies. Detailed methodologies for the primary techniques used to determine

these values are presented, along with visualizations of the underlying principles and

experimental workflows. This document is intended for researchers, scientists, and engineers

working in materials science and semiconductor device fabrication.

Introduction
The formation of titanium silicide thin films typically proceeds through the initial nucleation of

the metastable C49 phase, which has a base-centered orthorhombic crystal structure. Upon

further annealing at temperatures between 600°C and 700°C, the C49 phase transforms into

the thermodynamically stable C54 phase, which possesses a face-centered orthorhombic

structure and significantly lower electrical resistivity. The kinetics of this transformation are of

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b078298?utm_src=pdf-interest
https://www.benchchem.com/product/b078298?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b078298?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


immense technological importance, as incomplete conversion to the C54 phase can lead to

higher device resistance and performance variability.

The nucleation of both the C49 and C54 phases is governed by a competition between bulk

and surface/interface free energies. It has been proposed that the preferential initial formation

of the metastable C49 phase is due to its lower surface and interface energy, which results in a

smaller nucleation barrier compared to the C54 phase.[1] This guide delves into the

quantitative surface energy values that underpin this phenomenon.

Quantitative Surface Energy Data
The surface energy of C49 and C54 TiSi₂ has been investigated through both theoretical first-

principles calculations and experimental techniques. The following tables summarize the

available quantitative data.

Computationally Determined Surface Energies
First-principles calculations based on Density Functional Theory (DFT) have been employed to

determine the surface energies of various crystallographic planes of both C49 and C54 TiSi₂.

These studies consistently show that the surface energies of the C49 phase are generally

lower than those of the C54 phase, providing a theoretical basis for the preferential nucleation

of the C49 structure.
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Phase
Crystallograph
ic Plane

Termination
Calculated
Surface
Energy (J/m²)

Reference

C49-TiSi₂ (100) Si 1.48 [2]

(100) Ti 2.16 [2]

(010) Si 1.25 [2]

(010) Ti 1.89 [2]

(001) - 1.55 [2]

C54-TiSi₂ (100) Si 1.54 [2]

(100) Ti 2.25 [2]

(010) - 1.62 [2]

(001) - 1.78 [2]

Note: The study by Iannuzzi and Miglio, using molecular dynamics with a tight-binding

potential, also concluded that the C49 phase has a lower average surface energy than the C54

phase, further supporting the findings from DFT calculations.[2]

Experimentally Determined Surface and Interface
Energies
Experimental determination of solid surface energies is challenging. A common method

involves measuring the contact angle of silicide islands formed on a substrate and applying a

solid-state capillarity model. These measurements often yield a combined term of the silicide's

surface energy and the silicide-substrate interface energy.
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TiSi₂ Phase Substrate
Annealing
Temp. (°C)

Surface
Energy
(γ_sv)
(J/m²)

Interface
Energy
(γ_sl) (J/m²)

Reference

C49 Si(111) 700-900 ~0.6 - 0.8 ~0.4 - 0.5 [1]

C54 Si(100) 800-900 ~0.8 - 1.0 ~0.5 - 0.6 [1]

Note: The values presented are estimations derived from the data in the cited literature. The

original study provides a range of values and emphasizes the dependence on specific

experimental conditions. For the C49 phase on Si(111), the silicide remains in the C49

structure even at high temperatures for the film thicknesses studied. In contrast, on Si(100), the

transformation to the C54 phase occurs at the higher end of the annealing temperature range.

[1]

Methodologies and Protocols
First-Principles Calculation of Surface Energy
First-principles calculations, particularly those based on DFT, are powerful theoretical tools for

determining the surface energies of crystalline materials. The general workflow for such a

calculation is outlined below.

Bulk Structure Optimization: The calculation begins with the optimization of the bulk crystal

structure of the TiSi₂ phase (either C49 or C54) to find its lowest energy state and the

corresponding lattice parameters.

Slab Model Creation: A "slab" model is constructed by cleaving the optimized bulk crystal

along a specific crystallographic plane (e.g., (100), (010), (001)). This slab is periodic in two

dimensions and has two surfaces exposed. A vacuum region is added perpendicular to the

slab surfaces to prevent interactions between periodic images of the slab.

Slab Geometry Optimization: The atomic positions within the slab are allowed to relax until

the forces on the atoms are minimized. This accounts for surface reconstruction and

relaxation phenomena.
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Surface Energy Calculation: The surface energy (γ) is then calculated using the following

formula:

γ = (E_slab - n * E_bulk) / (2 * A)

where:

E_slab is the total energy of the relaxed slab.

n is the number of formula units of TiSi₂ in the slab.

E_bulk is the energy per formula unit of the bulk material.

A is the surface area of the slab. The factor of 2 in the denominator accounts for the two

surfaces of the slab.

Figure 1: Workflow for first-principles calculation of surface energy.

Experimental Determination of Surface Energy via
Contact Angle Measurement
The experimental determination of the surface energy of a solid is often performed indirectly by

measuring the contact angle of a liquid or a molten solid on its surface. For TiSi₂, this involves

the formation of islands on a silicon substrate and subsequent analysis.

Substrate Preparation: A single-crystal silicon wafer (e.g., Si(100) or Si(111)) is cleaned to

remove any native oxide and contaminants. This is typically done in an ultra-high vacuum

(UHV) chamber.

Thin Film Deposition: A thin film of titanium is deposited onto the clean silicon substrate

under UHV conditions.

In-situ Annealing: The sample is annealed in-situ at a high temperature (e.g., 700-900°C).

This promotes the reaction between titanium and silicon to form titanium silicide and induces

the agglomeration of the silicide film into discrete islands.

Imaging: The sample is cooled, and the morphology of the silicide islands is characterized

using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).
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Contact Angle Measurement: The contact angle (θ) of the TiSi₂ islands on the Si substrate is

measured from the SEM or TEM images.

Surface and Interface Energy Calculation: The surface energy of the silicide (γ_sv) and the

interface energy between the silicide and the substrate (γ_sl) are deduced using a solid-state

capillarity model, which is an extension of Young's equation:

γ_s = γ_sl + γ_sv * cos(θ)

where γ_s is the surface energy of the silicon substrate, which is a known value. By

measuring the contact angle, the relationship between γ_sv and γ_sl can be established.

Additional modeling or assumptions are often required to deconvolve these two terms.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b078298?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation

Analysis

Clean Si Substrate

Deposit Ti Thin Film

In-situ Annealing
(Island Formation)

Image Islands (SEM/TEM)

Measure Contact Angle (θ)

Calculate γ_sv and γ_sl
(Solid-State Capillarity Model)

Click to download full resolution via product page

Figure 2: Experimental workflow for determining surface and interface energies.

Role of Surface Energy in C49 to C54 Phase
Transformation
The quantitative data presented in this guide supports the widely accepted model for the

preferential nucleation of the metastable C49 TiSi₂ phase. The lower surface energy of the C49
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phase reduces the overall free energy change associated with the formation of a nucleus,

thereby lowering the nucleation barrier.

Free Energy Change (ΔG)

Ti + Si

C49 Nucleus
Lower Nucleation Barrier
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C54 Nucleus
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ΔG_C54 = ΔG_bulk(C54) + γ_C54*A
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Figure 3: Influence of surface energy on TiSi₂ phase nucleation.

While the C49 phase has a kinetic advantage in nucleation, the C54 phase is

thermodynamically more stable in the bulk. Consequently, with sufficient thermal energy

provided during annealing, the C49 phase transforms into the more stable, low-resistivity C54

phase.

Conclusion
The surface energies of the C49 and C54 phases of titanium disilicide are critical parameters

that govern the phase formation sequence in Ti/Si thin film reactions. Both first-principles

calculations and experimental measurements consistently indicate that the metastable C49

phase possesses a lower surface energy than the stable C54 phase. This lower surface energy

provides a kinetic advantage for the nucleation of the C49 phase, explaining its initial formation

despite its metastable nature. A thorough understanding of these surface energy values and

the methodologies used to obtain them is essential for the continued optimization of TiSi₂-

based contacts and interconnects in advanced semiconductor devices.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. nemanich.physics.asu.edu [nemanich.physics.asu.edu]

2. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Surface Energy of C49 and C54 TiSi₂: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b078298#surface-energy-of-c49-and-c54-tisi]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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